Regioisomer-Specific Lipophilicity (XLogP3-AA)
The 4-(aminomethyl)-N-methylpyridin-2-amine regioisomer exhibits a computed XLogP3-AA value of 0, in contrast to the 3-aminomethyl regioisomer (CAS 120182-89-0) which has an XLogP3-AA of 0.6 [1]. The 5-aminomethyl regioisomer (CAS 779324-37-7) also has a computed XLogP3-AA of 0 [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | 3-(aminomethyl)-N-methylpyridin-2-amine: XLogP3-AA = 0.6; 5-(aminomethyl)-N-methylpyridin-2-amine: XLogP3-AA = 0 |
| Quantified Difference | Difference of 0.6 units vs. 3-isomer; no difference vs. 5-isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1][2] |
Why This Matters
A lower XLogP3-AA value indicates increased hydrophilicity, which influences compound solubility, membrane permeability, and overall pharmacokinetic profile in drug discovery and development.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62104719, 4-(aminomethyl)-N-methylpyridin-2-amine. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14518301, 3-(aminomethyl)-N-methylpyridin-2-amine. View Source
